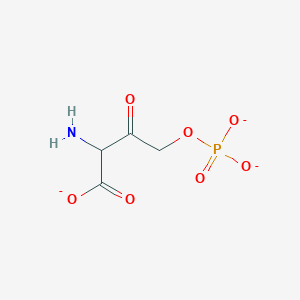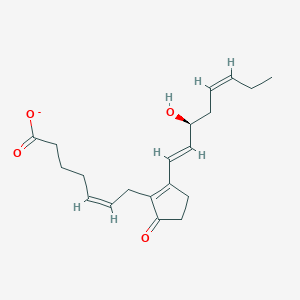
N-benzyl-3-chloro-N-methylpropan-1-amine
Vue d'ensemble
Description
“N-benzyl-3-chloro-N-methylpropan-1-amine” is an organic compound that belongs to the class of secondary amines, which are characterized by the presence of a nitrogen atom connected to two alkyl or aryl groups and one hydrogen atom. The specific structure of this compound, including a benzyl group, a chloro substituent, and a methyl group attached to the nitrogen, suggests its potential utility in various chemical syntheses and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions, where an appropriate amine is reacted with a chloroalkane or alkenyl halide. For example, the synthesis of N-benzyl derivatives can be achieved through the uncatalyzed amine exchange reaction with benzylamine, yielding products in varying yields depending on the substrates and conditions used (Nnamonu, Agwada, & Nwadinigwe, 2013).
Molecular Structure Analysis
The molecular structure of compounds similar to “N-benzyl-3-chloro-N-methylpropan-1-amine” can be analyzed using various spectroscopic techniques, including NMR, IR, and X-ray crystallography. These analyses provide detailed information about the molecular geometry, bond lengths, and angles, as well as the conformational preferences of the molecule. For instance, Schiff bases have been studied for their tautomeric equilibrium and intramolecular hydrogen bonding, which are critical for understanding the behavior of nitrogen-containing compounds (Nazır et al., 2000).
Chemical Reactions and Properties
“N-benzyl-3-chloro-N-methylpropan-1-amine” and related compounds can undergo various chemical reactions, such as alkylation, acylation, and nucleophilic addition, depending on their functional groups. These reactions are fundamental for modifying the compound's structure and introducing new functional groups, thereby altering its chemical properties and potential applications. For example, the synthesis and reactivity of benzyl-(chloropyrimidin-yl)amine compounds provide insights into their conformational differences and hydrogen-bonding interactions (Odell et al., 2007).
Applications De Recherche Scientifique
Synthesis and Medicinal Applications
N-benzyl-3-chloro-N-methylpropan-1-amine is utilized in the synthesis of various pharmaceutical compounds. For instance, it's involved in the preparation of novel azetidine-2-one derivatives of 1H-benzimidazole, which exhibit antimicrobial and cytotoxic activities. This process involves the synthesis of 1-methyl-N-((substituted-phenylmethylidene)-1H-benzimidazol-2-amines, followed by the introduction of the four-membered b-lactam ring, leading to compounds with significant antibacterial and cytotoxic properties (Noolvi et al., 2014).
Catalytic Reductive Aminations
The compound is also relevant in catalytic reductive aminations using molecular hydrogen, crucial for the cost-effective and sustainable production of different kinds of amines, including N-methylamines. These reactions are essential in synthesizing pharmaceuticals, agrochemicals, and biomolecules. They provide a means to produce valuable fine and bulk chemicals, serving as key precursors and intermediates for advanced chemicals and life science molecules (Murugesan et al., 2020).
Propriétés
IUPAC Name |
N-benzyl-3-chloro-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN/c1-13(9-5-8-12)10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVAMNMHLZQZJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCCl)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-chloro-N-methylpropan-1-amine | |
CAS RN |
3161-52-2 | |
| Record name | N-(3-Chloropropyl)-N-methylbenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3161-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanamine, N-(3-chloropropyl)-N-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![2-[2-(Butan-2-ylidene)hydrazino]-4-(4-chlorophenyl)-1,3-thiazole](/img/structure/B1265338.png)





![(2R,3aR,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B1265348.png)